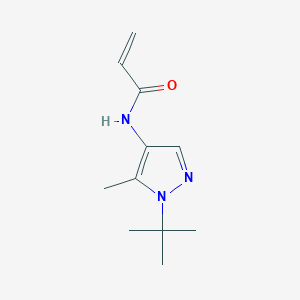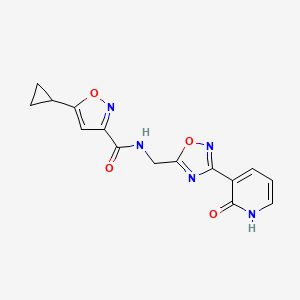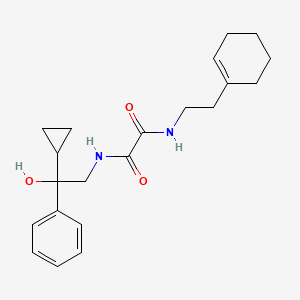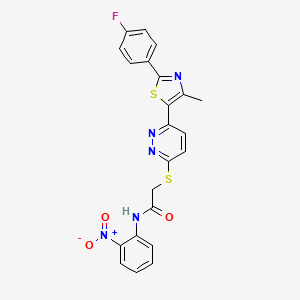![molecular formula C10H11FN2O4S B3015209 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine CAS No. 2418734-06-0](/img/structure/B3015209.png)
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine, also known as CSP-2503, is a pyridine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism Of Action
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine acts as a positive allosteric modulator of the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound has also been found to modulate the activity of the NMDA receptor, which is an ionotropic receptor that mediates the excitatory effects of the neurotransmitter glutamate.
Biochemical And Physiological Effects
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine has been found to enhance the activity of the GABA-A receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission in the brain. This compound has also been found to modulate the activity of the NMDA receptor, which may have implications for the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine is its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which may have therapeutic applications in the treatment of anxiety disorders and other neurological conditions. Another area of interest is the investigation of the role of the NMDA receptor in various neurological disorders, and the potential for modulators of this receptor to be used as therapeutic agents. Finally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine, and to determine its safety and efficacy in preclinical and clinical settings.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine involves the reaction of 3-hydroxypyridine with N-methylcyclopropylamine, followed by the addition of sulfonyl fluoride and fluoride ion. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been found to modulate the activity of certain neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4S/c1-10(2-3-10)13-9(14)7-4-8(6-12-5-7)17-18(11,15)16/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXSFPHKOAUDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)




![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)